3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one
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Overview
Description
3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one, also known as CBTP, is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. CBTP is a pyrazinone derivative that exhibits potent biological activity, making it a promising candidate for the development of new drugs.
Mechanism Of Action
The exact mechanism of action of 3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one is not fully understood. However, studies have suggested that 3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has also been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation.
Biochemical And Physiological Effects
3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has been shown to exhibit potent biochemical and physiological effects. Studies have shown that 3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one can induce cell cycle arrest, DNA damage, and oxidative stress in cancer cells. 3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis. In addition, 3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has been shown to exhibit low toxicity in normal cells, making it a promising candidate for the development of new drugs.
Advantages And Limitations For Lab Experiments
3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in good yields. 3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one also exhibits potent biological activity, making it a useful tool for studying various biological processes. However, 3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one also has some limitations. It is relatively unstable and can degrade over time, making it difficult to store. In addition, 3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one can exhibit low solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one. One area of interest is the development of new drugs based on 3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one for the treatment of various diseases, including cancer and inflammation. Another area of interest is the study of the mechanism of action of 3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one, which could provide insights into the development of new drugs targeting various signaling pathways. Finally, the synthesis of new derivatives of 3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one with improved pharmacological properties could lead to the development of more potent and selective drugs.
Synthesis Methods
3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one can be synthesized through a multistep process that involves the reaction of 4-chlorobenzyl chloride with sodium ethoxide to form 4-chlorobenzyl ethyl ether. This intermediate is then reacted with 2-amino-4-ethoxyphenol to form the corresponding Schiff base, which is subsequently cyclized with thiosemicarbazide to give 3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one in good yields.
Scientific Research Applications
3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has been extensively studied for its potential therapeutic applications. Several studies have shown that 3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one exhibits potent antitumor activity against a wide range of cancer cell lines, including lung, breast, and colon cancer cells. 3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has also been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the development of new drugs to treat various diseases.
properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-1-(4-ethoxyphenyl)pyrazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-2-24-17-9-7-16(8-10-17)22-12-11-21-18(19(22)23)25-13-14-3-5-15(20)6-4-14/h3-12H,2,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTCVUYBPJCTBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one |
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